Technical Monograph: Macromerine Discovery, Isolation, and Characterization from Coryphantha Species
Executive Summary Macromerine ((-)-N,N-dimethyl-3,4-dimethoxy- -hydroxyphenethylamine) is the principal alkaloid of the cactus Coryphantha macromeris (Runyon's Cory Cactus). Structurally, it is a phenethylamine derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Macromerine ((-)-N,N-dimethyl-3,4-dimethoxy-
-hydroxyphenethylamine) is the principal alkaloid of the cactus Coryphantha macromeris (Runyon's Cory Cactus). Structurally, it is a phenethylamine derivative possessing a -hydroxyl group and an N,N-dimethyl moiety, making it a close structural analog of epinephrine (adrenaline) rather than the typical 3,4,5-trimethoxy configuration of mescaline.
This guide details the end-to-end workflow for the isolation of macromerine. It synthesizes classical acid-base extraction protocols established by Hodgkins and Brown (1964) with modern chromatographic refinement techniques. The objective is to provide a reproducible, high-purity isolation strategy suitable for pharmacological validation.
Chemical & Botanical Context
Target Analyte Profile
Macromerine is unique among cactus alkaloids due to its biosynthetic origin from the adrenergic pathway (via epinephrine) rather than the typical dopamine-to-mescaline route. This
-hydroxylation renders the molecule more hydrophilic than mescaline, necessitating specific adjustments to extraction pH and solvent polarity.
Free base: Soluble in CHCl₃, EtOH; Insoluble in water. Salt (HCl): Soluble in water, EtOH.
Major Source
Coryphantha macromeris (up to 90% of total alkaloid fraction)
Biosynthetic Pathway
Unlike mescaline, macromerine biosynthesis proceeds through an epinephrine-like cascade. The presence of the
-hydroxyl group is introduced early in the pathway (via norepinephrine/epinephrine), followed by O-methylation and N-methylation.
Figure 1: Biosynthetic Pathway of Macromerine
The following diagram illustrates the divergence from the typical phenethylamine pathway, highlighting the conversion from Epinephrine to Macromerine via Metanephrine.
Caption: Proposed biosynthetic pathway from Tyrosine to Macromerine, diverging via Epinephrine.
Isolation Protocol
This protocol uses a "Defat-Basify-Extract" logic. The causality behind every step is critical: we must remove extensive plant waxes (lipids) before basification to prevent emulsion formation, which is the primary failure mode in cactus extractions.
Tissue Prep: Dry C. macromeris aerial parts at 40°C. Grind to a fine powder (mesh 40).
Initial Extraction: Macerate powder in Methanol (MeOH) for 48 hours or reflux for 4 hours. Filter and retain filtrate. Repeat 3x to ensure exhaustive extraction.
Concentration: Evaporate combined MeOH extracts under reduced pressure to a syrupy residue.
Acidification: Resuspend residue in 1N HCl (approx. 10 mL per gram of starting plant material).
Scientific Rationale: Low pH (<2) protonates the alkaloids (
), making them water-soluble, while leaving neutral lipids and chlorophylls in the organic phase.
Defatting (Critical): Wash the acidic aqueous solution with Diethyl Ether (3x). Discard the ether layer (contains fats/waxes).
Validation: The ether layer should eventually run clear.
Phase 2: Basification & Liquid-Liquid Extraction
pH Adjustment: Cool the aqueous acidic layer to 4°C. Slowly add concentrated NH₄OH dropwise with stirring until pH reaches 9.5 - 10.0 .
Scientific Rationale: Macromerine has a pKa around 9.0. We must exceed this to deprotonate the amine, rendering the free base lipophilic.
Organic Extraction: Extract the basic aqueous phase with Chloroform (CHCl₃) (4x).
Note: Avoid vigorous shaking if emulsions form; use gentle inversion.
Drying: Combine CHCl₃ fractions, dry over anhydrous Na₂SO₄, and filter.
Crude Alkaloid Recovery: Evaporate CHCl₃ to yield the "Crude Alkaloid Mix" (dark oil).
Phase 3: Purification (Crystallization vs. Chromatography)
Bubble dry HCl gas through the solution or add ethereal HCl dropwise.
Macromerine HCl will precipitate as white/off-white needles.
Recrystallize from absolute ethanol/acetone.
Option B: Chromatographic Isolation (High Purity)
Column: Silica Gel 60.
Mobile Phase: CHCl₃:MeOH:NH₄OH (90:9:1).
Elution: Macromerine typically elutes after non-polar impurities but before highly polar phenolic degradation products.
Detection: TLC plates visualized with Dragendorff’s reagent (Orange spots).
Analytical Characterization
To ensure scientific integrity, the isolate must be validated against known spectral data.
Mass Spectrometry (GC-MS / LC-MS)
Macromerine exhibits a distinct fragmentation pattern due to the
-hydroxy-amine chain.
Parent Ion:
(LC-MS) or (GC-MS).
Base Peak (m/z 72): The most diagnostic fragment.
Mechanism:[1][2][3][4] Alpha-cleavage of the amine chain. The fragment corresponds to
. This confirms the N,N-dimethyl structure.
Secondary Fragment (m/z 153): Corresponds to the dimethoxy-benzyl cation after loss of the amine side chain.
Proton NMR (¹H-NMR)
Expected shifts in CDCl₃ (Free Base):
Aromatic Protons: Multiplet at
6.8 - 7.0 ppm (3H).
Methoxyl Groups: Two singlets at
3.8 - 3.9 ppm (6H).
Methine (
-CH): Doublet of doublets around 4.6 ppm (indicative of the benzylic alcohol).
N-Methyls: Strong singlet at
2.3 ppm (6H).
Experimental Workflow Visualization
Figure 2: Extraction & Isolation Workflow
This flowchart details the critical decision points and phase separations required to isolate the free base.
Caption: Step-by-step isolation protocol highlighting the critical acid-base switching mechanism.
Pharmacological Implications[1][3][5][6][7][8]
While often compared to mescaline due to the cactus source, macromerine's pharmacology is distinct due to the
-hydroxyl group.
Structure-Activity Relationship (SAR): The
-OH group decreases lipid solubility compared to mescaline, potentially reducing blood-brain barrier (BBB) penetration. However, the N,N-dimethylation increases lipophilicity relative to normacromerine.
Adrenergic Activity: Macromerine shows significant hypotensive activity in animal models (dogs), consistent with
-adrenergic agonist properties similar to isoproterenol.
Psychoactivity: Historical reports and animal discrimination studies suggest macromerine has significantly lower hallucinogenic potency than mescaline (approx. 1/5th to 1/10th), likely due to the structural divergence toward adrenergic rather than serotonergic (5-HT2A) binding profiles.
References
Hodgkins, J. E., Brown, S. D., & Massingill, J. L. (1967). Two new alkaloids in Coryphantha macromeris. Tetrahedron Letters, 8(14), 1321–1324.
Keller, W. J., & McLaughlin, J. L. (1972). Isolation of (-)-normacromerine from Coryphantha macromeris var. runyonii. Journal of Pharmaceutical Sciences, 61(1), 147–148.
Keller, W. J. (1979).[5] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[5] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85–87.[5]
Hornemann, K. M., et al. (1972).
-Phenethylamine Alkaloids of the Genus Coryphantha. Journal of Pharmaceutical Sciences, 61(1), 41–45.
Kikuchi, T., et al. (2013). Psychotropic phenethylamine derivatives from Coryphantha species.[2][6] Journal of Natural Medicines, 67, 887-893.
solubility and stability of macromerine in different solvents
Executive Summary Macromerine ((-)-N,N-dimethyl-3,4-dimethoxy-β-hydroxy-β-phenethylamine) is a psychoactive isoquinoline-related alkaloid primarily isolated from the cactus Coryphantha macromeris (Doña Ana).[1][2][3] Str...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Macromerine ((-)-N,N-dimethyl-3,4-dimethoxy-β-hydroxy-β-phenethylamine) is a psychoactive isoquinoline-related alkaloid primarily isolated from the cactus Coryphantha macromeris (Doña Ana).[1][2][3] Structurally analogous to epinephrine but lacking catechol functionality due to methoxylation, its physicochemical behavior is governed by the interplay between its lipophilic dimethoxy-benzene ring and its hydrophilic β-ethanolamine side chain.
This guide provides a technical analysis of macromerine’s solubility profile across solvent classes and its stability under stress conditions. It is designed to assist in the optimization of extraction, purification, and formulation workflows.
Physicochemical Identity & Properties[1][3][4]
Understanding the molecule's functional groups is the prerequisite for predicting solubility and stability.
Crystalline solid (typically white needles as HCl salt).
Solubility Profile
Macromerine exhibits pH-dependent solubility switching , a property critical for its isolation (Acid/Base extraction).
Solvent Compatibility Matrix
The following table categorizes solvent interaction based on the alkaloid's state (Free Base vs. Salt).
Solvent Class
Specific Solvent
Solubility (Free Base)
Solubility (Salt - HCl/Sulfate)
Mechanistic Insight
Polar Protic
Water
Low / Sparingly Soluble
High / Freely Soluble
The ionic bond in the salt form disrupts the lattice energy, allowing hydration. The free base is too lipophilic for bulk water solubility.
Polar Protic
Ethanol / Methanol
High
High
The hydroxyl group on the alkyl chain allows hydrogen bonding with alcohols in both forms.
Chlorinated
Chloroform (CHCl₃)
High / Freely Soluble
Insoluble
Critical for Extraction: The free base is highly soluble in CHCl₃ due to dipole-dipole interactions, while the charged salt cannot dissolve.
Chlorinated
Dichloromethane (DCM)
High
Insoluble
Similar to Chloroform; preferred for lower boiling point extractions.
Non-Polar
Diethyl Ether
Moderate
Insoluble
Good for selective precipitation of salts or washing aqueous acid phases.
Hydrocarbon
Hexane / Heptane
Low
Insoluble
The β-hydroxyl and methoxy groups create too much polarity for dissolution in strict hydrocarbons.
The pH-Solubility Switch (The "Toggle")
pH < 4 (Acidic): The tertiary amine is protonated (
). The molecule becomes ionic and partitions into the Aqueous Phase .
pH > 10 (Basic): The amine is deprotonated. The molecule becomes neutral and partitions into the Organic Phase (Chloroform/DCM).
Stability Profile
While the 3,4-dimethoxy substitution protects macromerine from the rapid oxidation seen in catechols (like dopamine), the benzylic alcohol moiety introduces specific instabilities.
Thermal Stability & Dehydration
Risk: High.
Mechanism: Under high heat (>60°C) and acidic conditions, the β-hydroxyl group is prone to acid-catalyzed dehydration , potentially forming the corresponding styrene derivative (loss of water across the
carbon bond).
Mitigation: Evaporate solvents under reduced pressure (Rotary Evaporator) at temperatures <45°C.
Photostability & Oxidation
Risk: Moderate.
Mechanism: Benzylic positions are susceptible to radical formation under UV light, leading to oxidative cleavage or ketone formation (oxidation of the secondary alcohol to a ketone).
Mitigation: Store all solutions in amber glass. Perform final crystallization in low-light environments.
Hydrolysis
Risk: Low.
Mechanism: The ether linkages (methoxy groups) are generally stable to hydrolysis under standard extraction conditions. They require strong Lewis acids (e.g.,
) to cleave.
Validated Extraction & Isolation Protocol
This workflow utilizes the solubility differentials described above to isolate macromerine from Coryphantha biomass. It is a self-validating system: if the phase separation fails, the pH "toggle" has not been correctly set.
Phase 1: Primary Extraction
Maceration: Homogenize dried plant material in Ethanol (95%) .
Why: Ethanol dissolves both the free base and natural salts, plus co-extracts (chlorophyll, sugars).
Filtration & Concentration: Filter solids. Evaporate ethanol in vacuo to a crude resin.
Phase 2: Acid/Base Fractionation (Purification)
Acidification: Dissolve resin in 0.5M H₂SO₄ (pH 3).
Validation: Check pH with calibrated meter.
Defatting (Wash): Wash the acidic aqueous solution with Chloroform .
Result: Fats and non-alkaloidal neutrals move to Chloroform. Macromerine (Salt) stays in Water. Discard Chloroform layer.
Basification: Adjust aqueous phase to pH 10-11 using Ammonium Hydroxide (
).
Result: Macromerine converts to Free Base. Solution may turn cloudy (precipitation).
Extraction: Extract the basic aqueous phase with Chloroform (3x).
Result: Macromerine Free Base moves to Chloroform.
Isolation: Dry Chloroform over Anhydrous
, filter, and evaporate to yield purified alkaloid.
Visualization: Solubility-Driven Isolation Logic
The following diagram illustrates the logical flow of the macromerine isolation process, highlighting the critical solubility switching points.
Figure 1: Flowchart demonstrating the pH-dependent solubility switching used to isolate macromerine.
References
Brown, S. D., Hodgkins, J. E., & Reinecke, M. G. (1972).[2] Isolation, structure, synthesis, and absolute configuration of the cactus alkaloid, macromerine. The Journal of Organic Chemistry, 37(5), 773–775.[2]
Keller, W. J., & McLaughlin, J. L. (1972).[4] Cactus alkaloids.[1][2][4][5][6] XIII. Isolation of (-)-normacromerine from Coryphantha macromeris var.[4][5] runyonii. Journal of Pharmaceutical Sciences, 61(1), 147–148.[4]
PubChem. (n.d.). Macromerine (Compound CID 165055).[2] National Library of Medicine.
Shulgin, A. T. (n.d.). The Simple Plant Isoquinolines. Transform Press. (Contextual reference for phenethylamine solubility/stability).
Macromerine: Solid-State Architecture, Stereochemistry, and Polymorphic Landscape
[1] Executive Summary Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) represents a distinct structural intersection between the psychoactive phenethylamines (e.g., mescaline) and the adrenergic neurotran...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) represents a distinct structural intersection between the psychoactive phenethylamines (e.g., mescaline) and the adrenergic neurotransmitters (e.g., epinephrine).[1][2] Predominantly isolated from Coryphantha cacti, its solid-state behavior is governed by the interplay between its rigid aromatic core and the flexible, chiral ethanolamine side chain.
This technical guide dissects the crystallographic and polymorphic characteristics of macromerine. It is designed for pharmaceutical scientists and crystallographers, moving beyond basic isolation to the rigorous analysis of its solid-state arrangement, absolute configuration, and potential for polymorphism—a critical factor in bioavailability and stability profiling.
Chemical Architecture and Stereochemistry
Molecular Identity
Macromerine differs from its non-hydroxylated analog (3,4-dimethoxy-N,N-dimethylphenethylamine) by the presence of a hydroxyl group at the benzylic (
) position.[1][2] This functionalization introduces a chiral center, elevating the complexity of its solid-state packing due to enhanced hydrogen bonding capabilities.
The natural alkaloid exists as the (R)-(-)-enantiomer .[1] This stereochemistry is critical; the spatial arrangement of the
-hydroxyl group dictates the intermolecular hydrogen bonding network in the crystal lattice.
Chiral Center: C1 (Benzylic carbon)
Configuration: (R)
Implication: The (R)-configuration aligns macromerine structurally with the natural adrenergic agonists (like (-)-epinephrine), suggesting specific binding pockets in both biological receptors and crystal nucleation sites.[1]
Solid-State Characterization and Crystal Engineering[1]
Crystallization Protocols
Macromerine is an amine and is most stable in the solid state as a salt, typically the hydrochloride (HCl). The free base is an oil or low-melting solid prone to oxidation.[1]
Standard Crystallization Workflow:
Solvent Selection: Anhydrous ethanol/diethyl ether systems are preferred.[1] The high polarity of ethanol dissolves the salt, while the non-polar ether acts as an anti-solvent to drive nucleation.
Salt Formation: Gas-phase HCl introduction into an ethereal solution of the free base prevents hydrolysis and ensures stoichiometric protonation of the tertiary amine.
Intermolecular Forces & Lattice Energy
In the crystalline state, macromerine HCl is stabilized by a specific network of non-covalent interactions:
Ionic Interactions: Between the protonated tertiary ammonium nitrogen (
) and the chloride counter-ion ().
Hydrogen Bonding: The
-hydroxyl group acts as both a donor (to ) and an acceptor.[1] The methoxy oxygens (positions 3 and 4) act as weak acceptors, potentially organizing the aromatic stacking.
Conformational Flexibility: The ethylamine side chain (
and torsion angles) can adopt anti or gauche conformations. This flexibility is the primary driver for conformational polymorphism .
Polymorphism: Risk and Screening Strategy
Phenethylamines are notorious for exhibiting polymorphism—the ability to crystallize in multiple distinct unit cells. Macromerine's flexible side chain and multiple H-bond donors make it a high-risk candidate for polymorphism.[1]
The Polymorphic Landscape
Form I (Thermodynamic): Likely the most dense packing, achieved through slow evaporation. Characterized by maximized H-bond saturation between the OH group and Chloride ions.[1]
Form II (Kinetic): Often obtained via rapid precipitation (shock crystallization). May contain high-energy conformers of the side chain.[1]
Hydrates: The presence of the polar OH and amine groups makes macromerine hygroscopic. Lattice water inclusion (pseudopolymorphism) is highly probable if crystallized from aqueous alcohols.
Protocol: Comprehensive Polymorph Screen
To rigorously define the solid-state landscape, the following self-validating screening protocol is recommended.
Experimental Workflow (DOT Diagram)
Figure 1: Systematic workflow for the isolation and identification of macromerine polymorphs.
Structural Analysis Logic
When analyzing the single-crystal X-ray diffraction (SCXRD) data of macromerine, researchers must focus on the torsion angles of the ethylamine chain.
Conformational Analysis
The biological activity and crystal packing are defined by the torsion angle
. Usually the most stable in the solid state for simple phenethylamines, allowing efficient packing of aromatic rings.
Folded (Syn-clinal/Gauche):
.[1] Often stabilized by intramolecular H-bonding (e.g., ).[1] In macromerine, the intramolecular bond is sterically possible and may lock the conformation in specific polymorphs.
Data Presentation: Physicochemical Properties
The following table summarizes the expected physicochemical profile for Macromerine HCl based on structural analogs.
Property
Value / Characteristic
Relevance
Melting Point
163–165 °C (Lit.)
Sharp endotherm indicates high purity/crystallinity.[1] Broadening suggests amorphous content or mixed polymorphs.[1]
Hygroscopicity
Moderate
The -OH group increases water affinity compared to mescaline.[1] Storage requires desiccation.[1]
Solubility
High in , EtOH; Insoluble in
Critical for solvent selection in recrystallization.
Chirality
(EtOH)
Optical rotation confirms enantiomeric purity of the (R)-isomer.[1]
References
Brown, S. D., Hodgkins, J. E., & Reinecke, M. G. (1972).[2] Isolation, structure, synthesis, and absolute configuration of the cactus alkaloid, macromerine. The Journal of Organic Chemistry, 37(5), 773–775.[2] Link
Keller, W. J. (1979).[3] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[1] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85–87.[3][4] Link
Pattanayek, R. R., Dattagupta, J. K., & Saha, N. N. (1981).[5] Crystal structure of 3,4-dimethoxyphenethylamine (DMPEA) hydrochloride dihydrate. Acta Crystallographica Section B, 37(7), 1439–1441. (Provided for structural analog comparison). Link
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.[1] (Foundational text for the screening protocols described). Link
Technical Guide: Occurrence and Isolation of Macromerine in Coryphantha runyonii
Executive Summary Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) is a rare phenethylamine alkaloid predominantly associated with the Coryphantha genus, specifically Coryphantha macromeris and its variet...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) is a rare phenethylamine alkaloid predominantly associated with the Coryphantha genus, specifically Coryphantha macromeris and its variety runyonii (often taxonomically distinct as Coryphantha runyonii).[1][2][3][4] Unlike the simple phenethylamines found in Trichocereus or Lophophora, macromerine possesses a β-hydroxy group and a specific methylation pattern analogous to epinephrine, suggesting a unique biosynthetic divergence in Cactaceae.
This guide provides a rigorous technical analysis of macromerine’s occurrence in C. runyonii, detailing its biosynthetic pathway, extraction protocols, and analytical validation. It addresses the critical discrepancy between wild-type alkaloid profiles and in vitro cultures, a vital consideration for drug development professionals seeking consistent feedstock.
Botanical and Taxonomical Context
To ensure reproducibility in phytochemical research, precise botanical identification is non-negotiable. Coryphantha runyonii is the subject of taxonomic debate, often treated as a distinct species or a variety of C. macromeris.
Lower Rio Grande Valley (Texas) and Tamaulipas (Mexico).
Morphology
Low mats/mounds; distinct from C. macromeris by smaller stature and localized range.
Chemotaxonomy
Distinguished by high concentrations of macromerine and normacromerine, absent in most other Coryphantha species.
Field Insight: Recent metabolomic profiling indicates that in vitro callus cultures often fail to produce macromerine, suggesting that environmental elicitors (UV stress, soil microbiome) or ontogenic maturation are required for the expression of N-methyltransferase enzymes specific to this pathway.
Chemical Profile: Macromerine
Macromerine is structurally significant due to its resemblance to mescaline (3,4,5-trimethoxyphenethylamine) but with a β-hydroxy group and a 3,4-dimethoxy substitution pattern.
Solubility: Soluble in ethanol, methanol, chloroform; forms crystalline salts with HCl.
Comparative Alkaloid Profile of C. runyonii
Alkaloid
Structure Note
Abundance (Wild Type)
Macromerine
β-OH, N,N-dimethyl
Major (~0.1 - 0.5% dry wt)
Normacromerine
β-OH, N-methyl
Minor (Precursor)
Metanephrine
3-methoxy, 4-hydroxy
Trace (Intermediate)
Synephrine
4-hydroxy
Trace
Biosynthetic Pathway
The biosynthesis of macromerine in C. runyonii follows a pathway distinct from the tyrosine-tyramine route seen in mescaline production. Instead, it parallels mammalian catecholamine metabolism, utilizing an epinephrine-like cascade.
Research by Keller et al. (1979) demonstrated that Metanephrine is a key intermediate.[5] The pathway involves the sequential methylation of the nitrogen atom.
Pathway Visualization
Figure 1: Proposed biosynthetic pathway of macromerine in Coryphantha runyonii based on radiolabeled precursor feeding studies (Keller, 1979).
Extraction and Isolation Protocols
This protocol uses a classic Acid-Base extraction optimized for phenethylamines, ensuring high recovery of the alkaloid fraction.
Reagents Required[12]
Methanol (HPLC Grade)
Hydrochloric Acid (1N and concentrated)
Ammonium Hydroxide (NH₄OH)
Chloroform or Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
pH Indicator strips or meter
Step-by-Step Methodology
Phase 1: Primary Extraction
Desiccation: Dry C. runyonii aerial parts at 40°C until brittle. Grind to a fine powder (mesh size 40-60).
Maceration: Suspend powder in Methanol (1:10 w/v).
Agitation: Sonicate for 30 minutes at ambient temperature. Avoid heat >45°C to prevent degradation.
Filtration: Filter through Whatman No. 1 paper. Repeat extraction 3x with fresh methanol.
Concentration: Combine filtrates and evaporate under reduced pressure (Rotavap) to a syrupy residue.
Phase 2: Acid-Base Purification (The "Self-Validating" Step)
Acidification: Dissolve residue in 50 mL 1N HCl.
Validation: Check pH < 2. This locks alkaloids as water-soluble salts.
Defatting: Wash the acidic solution with 3 x 20 mL Chloroform.
Causality: Discard the organic (chloroform) layer. This removes chlorophyll, lipids, and non-alkaloidal terpenes.
Basification: Adjust the aqueous layer to pH 9-10 using NH₄OH.
Validation: Solution typically turns cloudy/milky as free-base alkaloids precipitate.
Extraction: Extract the basic aqueous phase with 3 x 30 mL Chloroform.
Causality: Alkaloids are now in the free-base form and will migrate to the organic layer.
Drying: Collect the chloroform layers, dry over anhydrous Na₂SO₄, and evaporate to dryness.
Phase 3: Crystallization
Dissolve the crude alkaloid oil in minimal isopropanol.
Add concentrated HCl dropwise until acidic fumes are visible.
Cool at 4°C for 24 hours. Macromerine HCl crystallizes as white needles.
Analytical Characterization
To confirm the identity of the isolated compound, compare spectral data against established standards.
Gas Chromatography - Mass Spectrometry (GC-MS)
Column: DB-5ms or equivalent (30m x 0.25mm).
Carrier Gas: Helium @ 1 mL/min.
Temperature Program: 100°C (1 min) -> 10°C/min -> 280°C.
Diagnostic Ions (EI, 70eV):
m/z 58: Base peak [CH₂N(CH₃)₂]⁺ (Characteristic of N,N-dimethylamines).
m/z 72: [CH(OH)CH₂N(CH₃)₂]⁺ fragment.
Molecular Ion (M⁺): Weak or absent (typical for hydroxylated phenethylamines); derivatization (TMS) recommended for M⁺ confirmation.
Thin Layer Chromatography (TLC)
Stationary Phase: Silica Gel 60 F254.
Mobile Phase: Chloroform : Methanol : NH₄OH (85:14:1).
Rf Value: Macromerine typically shows lower Rf than mescaline due to the polar β-hydroxy group.
Pharmacological Implications
While structurally related to mescaline, the pharmacology of macromerine is distinct.
Psychoactivity: Early literature suggested hallucinogenic potential, but animal models (rats/monkeys) indicate it is significantly less potent than mescaline, likely due to poor blood-brain barrier penetration caused by the polar β-hydroxy group.
Adrenergic Activity: Given its structural similarity to epinephrine (adrenaline), macromerine exhibits sympathomimetic effects (hypertension, tachycardia) which may mask or supersede central effects.
Critical Note for Researchers: The presence of macromerine in C. runyonii is a biomarker for specific enzymatic activity (N-methylation). Drug development focusing on this pathway should target the specific methyltransferases identified in the C. macromeris complex.
References
Keller, W. J., & McLaughlin, J. L. (1972).[2] Cactus alkaloids.[1][5][6][10][12] XIII. Isolation of (-)-normacromerine from Coryphantha macromeris var.[2] runyonii. Journal of Pharmaceutical Sciences, 61(1), 147–148.[2] Link
Keller, W. J., McLaughlin, J. L., & Brady, L. R. (1973).[2] Cactus alkaloids.[1][5][6][10][12] XV. β-Phenethylamine derivatives from Coryphantha macromeris var.[1][2][9] runyonii. Journal of Pharmaceutical Sciences, 62(3), 408–411.[2] Link
Keller, W. J. (1979).[2][5] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[2][5] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85–87.[2][5] Link
Below, L. E., Leung, A. Y., Paul, A. G., & McLaughlin, J. L. (1968).[1] Cactus alkaloids. IV. Macromerine from Coryphantha runyonii.[1][5][6][9][10] Journal of Pharmaceutical Sciences, 57(3), 515–516.[1] Link
Garcia, G., et al. (2023). Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures. Plants, 12(18), 3224. Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Application Note & Technical Protocol
Target Audience: Medicinal Chemists, Pharmacologists, and Chemical Biology Researchers[1]
Introduction & Pharmacological Context
Macromerine ((-)-
-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine) is a naturally occurring alkaloid isolated from the cactus Coryphantha macromeris (Doña Ana).[2][3] Structurally, it represents a unique hybrid between the phenethylamine hallucinogens (like mescaline) and the adrenergic neurotransmitters (epinephrine/norepinephrine).[1][2]
Unlike mescaline, macromerine possesses a
-hydroxyl group and a tertiary amine, structural features that drastically alter its pharmacokinetic profile and receptor binding affinity.[1][2] While mescaline is a 5-HT agonist, macromerine's activity profile is complex, exhibiting both sympathomimetic effects and reported (though debated) psychoactive properties in animal models.[1][2]
This guide details a robust, modular synthetic protocol for macromerine and its analogs.[1][2] We utilize the
-Bromoketone Route , a "gold standard" methodology for -hydroxy phenethylamines.[2] This pathway is preferred over the Henry Reaction (nitroalkene) route because it allows for the direct, regioselective installation of the -hydroxyl functionality and the tertiary amine.[1]
Retrosynthetic Analysis
To design a self-validating protocol, we deconstruct the target molecule into stable precursors.[1][2] The synthesis relies on the sequential functionalization of the acetophenone scaffold.[1]
Logical Pathway (DOT Visualization)
Caption: Retrosynthetic breakdown of macromerine via the alpha-bromoketone pathway. Blue indicates starting material; Green indicates final product.[1][2]
Core Protocol: Synthesis of Macromerine[1][4]
Phase 1: Regioselective Bromination
Objective: Convert 3,4-dimethoxyacetophenone (Acetoveratrone) to
-bromo-3,4-dimethoxyacetophenone.[1][2]
Critical Mechanism: Electrophilic alpha-substitution.[1][2] The use of glacial acetic acid ensures mono-bromination and suppresses poly-halogenated byproducts.[2]
Dissolve 10.0 g (55.5 mmol) of 3,4-dimethoxyacetophenone in 40 mL of glacial acetic acid in a 250 mL three-neck round-bottom flask equipped with a dropping funnel and a gas outlet trap (neutralize HBr fumes).
Cool the solution to 10–15°C using a water bath.
Add 8.9 g (56 mmol) of bromine dropwise over 45 minutes. Note: The solution will initially turn dark red/orange and slowly fade as Br
Objective: Substitution of the bromide with dimethylamine to form the aminoketone.[1]
Critical Mechanism: S
2 substitution.[1][2][4] The reaction is exothermic; temperature control is vital to prevent polymerization or dimerization.[1]
Protocol:
Dissolve 5.0 g (19.3 mmol) of the
-bromo intermediate in 50 mL of dry THF (or diethyl ether).
Cool to 0°C in an ice bath.
Add 40% aqueous dimethylamine (5.0 equiv, excess) or 2M dimethylamine in THF dropwise.
Why Excess? To scavenge the HBr generated during the reaction.[1]
Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
Workup: Evaporate the solvent/excess amine under reduced pressure.
Partition the residue between 1M HCl (50 mL) and Ethyl Acetate (50 mL).
Purification Logic: The product is an amine.[1][3][5][6] It will protonate and migrate to the aqueous acid layer.[1] Neutral impurities remain in the organic layer.[1]
Wash the aqueous layer with EtOAC (2 x 30 mL).[1][2]
Basify the aqueous layer with 20% NaOH (pH > 12) and extract with DCM (3 x 50 mL).
Dry organic extracts over MgSO
and evaporate to yield the -dimethylamino ketone as a yellow oil (often unstable, proceed immediately to reduction).[1][2]
Phase 3: Carbonyl Reduction
Objective: Reduction of the ketone to the secondary alcohol (Macromerine).[1]
Critical Mechanism: Hydride transfer via Sodium Borohydride (NaBH
Dissolve the crude aminoketone from Phase 2 in 50 mL of Methanol.
Cool to 0°C.
Add NaBH
(2.0 equiv) in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1][2]
Stir at room temperature for 3 hours.
Quenching: Add water (10 mL) and stir for 10 minutes to decompose excess borohydride.
Evaporate methanol.[1][2] Extract the aqueous residue with CHCl
(3 x 40 mL).
Final Purification: The free base is an oil.[1][2] For stable storage, convert to the hydrochloride salt by bubbling dry HCl gas through an ethereal solution or adding ethanolic HCl.[1]
Recrystallize the salt from acetone/ethanol.[1][2]
Modular Analog Synthesis
This protocol is highly adaptable.[1][2] By modifying the Amination (Phase 2) or the Starting Material , distinct analogs can be synthesized for SAR (Structure-Activity Relationship) studies.[1][2]
Precursor Watchlist: 3,4-Dimethoxyacetophenone is generally unregulated, unlike 3,4-methylenedioxyphenyl-2-propanone (MDP2P).[1][2] However, researchers must verify local regulations regarding phenethylamine precursors.[1]
Bromine Handling: Br
is highly corrosive and volatile.[1][2] All bromination steps must occur in a functioning fume hood.[1][2]
Vesicant Warning: The
-bromo ketone intermediate is a potent lachrymator and skin irritant.[1][2] Double-glove and use face protection.[1][2]
References
Hodgkins, J. E., Brown, S. D., & Massingill, J. L. (1967).[1][2] Two new alkaloids in cacti. Tetrahedron Letters, 8(14), 1321–1324.[1][2]
Brown, S. D., Hodgkins, J. E., & Reinecke, M. G. (1972).[1][2][3][5] Isolation, structure, synthesis, and absolute configuration of the cactus alkaloid, macromerine. The Journal of Organic Chemistry, 37(5), 773–775.[1][3]
Keller, W. J. (1979).[1][2][7][8] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[1][2][7][8][9] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85–87.[1][2][7][8]
Shulgin, A. T. (1976).[1][2] Psychotomimetic Drugs: Structure-Activity Relationships. In Handbook of Psychopharmacology (Vol. 11). Plenum Press.[1][2] (Contextual reference for phenethylamine SAR).
Application Note & Protocols: A Cell-Based Assay Workflow for Characterizing the Pharmacological Effects of Macromerine
Abstract Macromerine is a phenethylamine alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analog of catecholamines and other psychoactive phenethylamines like mescaline, its pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Macromerine is a phenethylamine alkaloid first identified in the cactus Coryphantha macromeris.[1] As a structural analog of catecholamines and other psychoactive phenethylamines like mescaline, its pharmacological profile remains a subject of interest and some ambiguity. While some studies suggest it is non-psychoactive, others report hallucinogenic effects in animal models and potential "anti-adrenaline" activity.[1][2] This guide provides a comprehensive, structured workflow using modern cell culture techniques to systematically investigate the cellular and molecular effects of macromerine. We present a series of validated protocols, moving from initial cytotoxicity profiling to specific assays designed to probe interactions with G-protein coupled receptors (GPCRs), particularly adrenergic receptors, and their downstream signaling pathways. This application note is intended for researchers in pharmacology, neuroscience, and drug development seeking to elucidate the mechanism of action of novel natural compounds.
Introduction: The Case for a Systematic Cellular Analysis of Macromerine
Macromerine, or β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine, belongs to a class of compounds with significant pharmacological potential.[1] Its biosynthesis is related to that of epinephrine, suggesting a possible interaction with the adrenergic system.[3] Furthermore, related compounds like mescaline are known to exert their primary effects through serotonergic 5-HT2A receptors but also impact adrenergic and dopaminergic systems.[4] This potential for polypharmacology necessitates a multi-faceted approach to deconvolute its biological activity.
Cell-based assays provide a controlled, reproducible environment ideal for initial drug screening, mechanism-of-action studies, and toxicity assessment.[5][6][7] By employing a logical sequence of experiments, researchers can efficiently generate a pharmacological profile of macromerine, guiding further investigation. This document outlines such a sequence, beginning with the foundational determination of a viable concentration range, followed by targeted functional assays to identify receptor engagement and concluding with an analysis of downstream intracellular signaling events.
Foundational Assays: Cell Line Selection and Viability Profiling
Before investigating specific functional effects, it is critical to establish the concentration range at which macromerine can be studied without inducing overt cytotoxicity. This ensures that observed functional responses are due to specific pharmacological interactions rather than general cellular stress or death.
Rationale for Cell Line Selection
The choice of cell line is a critical parameter that can influence the robustness and relevance of the data.[8] We recommend a dual approach:
Receptor-Agnostic, Physiologically Relevant Model: Human neuroblastoma cell lines, such as SH-SY5Y , are a common model for neurological drug screening.[9][10] They endogenously express a variety of adrenergic and other GPCRs, providing a relevant system to screen for neuronal effects.
Receptor-Specific, Mechanistic Model:Human Embryonic Kidney (HEK293) cells are a workhorse for GPCR research.[11] Their low endogenous receptor expression makes them an ideal "blank slate" for transiently transfecting and overexpressing a single, specific receptor subtype (e.g., α1A-, α2A-, or β2-adrenergic receptors). This allows for the unambiguous attribution of an observed effect to a single target.
For advanced studies, human induced pluripotent stem cell (iPSC)-derived neurons offer a more physiologically accurate model for neurotoxicity and drug screening.[12][13]
Protocol 1: Macromerine Cytotoxicity Profile via MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]
Materials:
Selected cell line (e.g., SH-SY5Y)
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
Macromerine stock solution (in DMSO or PBS)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Multichannel pipette and plate reader (570 nm absorbance)
Step-by-Step Methodology:
Cell Seeding: Seed 1 x 104 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
Compound Preparation: Prepare a 2x concentration serial dilution of macromerine in culture medium. A typical range to screen is from 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest macromerine concentration) and a positive control for cell death (e.g., 10% DMSO).
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared macromerine dilutions or controls to the respective wells.
Incubation: Incubate the plate for 24-48 hours (a duration relevant to planned functional assays).
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the results as a percentage of the vehicle-treated control cells. Plot the percent viability against the log of macromerine concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).
Scientist's Note (Self-Validation): The reliability of this assay depends on consistent cell seeding density and ensuring the formazan crystals are fully dissolved before reading. The IC50 value is crucial; all subsequent functional assays should be performed at non-cytotoxic concentrations (typically well below the IC50) to ensure the observed effects are specific.
Given macromerine's structural similarity to catecholamines, adrenergic receptors are primary candidate targets. These GPCRs signal through distinct G-protein subtypes (Gs, Gi, Gq), leading to measurable changes in second messengers like cyclic AMP (cAMP) and intracellular calcium.[16][17][18]
Overview of Adrenergic Receptor Signaling Pathways
Adrenergic receptors are divided into α and β subtypes, which couple to different heterotrimeric G-proteins to initiate downstream signaling cascades.[19]
β-receptors (β1, β2, β3) typically couple to Gs , which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[20]
α2-receptors (α2A, α2B, α2C) couple to Gi , which inhibits adenylyl cyclase, leading to a decrease in cAMP.[19]
α1-receptors (α1A, α1B, α1D) couple to Gq , which activates phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to the release of Ca2+ from intracellular stores.[19]
Caption: Canonical signaling pathways for adrenergic receptor subtypes.
This protocol uses a competitive immunoassay format (e.g., ELISA or HTRF) to measure changes in intracellular cAMP.[21] Cellular cAMP produced in response to macromerine will compete with a labeled cAMP tracer for binding to a specific antibody.
Materials:
Cells (e.g., SH-SY5Y or transfected HEK293) seeded in a 96- or 384-well plate
Macromerine and control compounds (e.g., Isoproterenol for Gs, Forskolin to directly activate adenylyl cyclase)
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation)
Plate reader compatible with the assay format (luminescence, fluorescence, or absorbance)
Step-by-Step Methodology:
Cell Seeding and Starvation: Seed cells as in Protocol 1. Prior to the assay, replace the growth medium with a serum-free medium for 2-4 hours to reduce basal signaling.
Assay Preparation:
For Gs Agonism: Prepare dilutions of macromerine in stimulation buffer. Include a positive control (e.g., 10 µM Isoproterenol) and a vehicle control.
For Gi Agonism/Antagonism: Prepare dilutions of macromerine in stimulation buffer that also contains a fixed concentration of Forskolin (e.g., 5 µM, concentration to be optimized). This pre-stimulates cAMP production, allowing for the detection of an inhibitory effect.
Cell Stimulation: Remove the starvation medium and add the prepared compound solutions to the cells. Incubate for 30 minutes at 37°C.[23]
Cell Lysis: Lyse the cells according to the kit manufacturer's instructions to release intracellular cAMP.
cAMP Detection: Perform the competitive binding reaction, antibody incubation, and substrate addition steps as detailed in the commercial kit's protocol.[24]
Data Acquisition: Read the plate on the appropriate plate reader.
Data Analysis: Using the cAMP standard curve provided with the kit, convert the raw signal (e.g., luminescence) into cAMP concentrations. Plot the cAMP concentration against the log of macromerine concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists/inverse agonists).
Scientist's Note (Self-Validation): The inclusion of positive controls is essential. For Gs, Isoproterenol should produce a robust signal. For Gi, the Forskolin-only wells set the 100% stimulation level, and a known Gi agonist should robustly inhibit this signal. Comparing results in a generalist line like SH-SY5Y versus specific receptor-transfected HEK293 cells can help identify the specific receptor subtype involved.
Probing Downstream Signaling Pathways
GPCR activation is not limited to second messenger production. It also triggers phosphorylation cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for regulating gene expression and cell fate.[25] Analyzing the phosphorylation of key proteins like ERK1/2 provides confirmatory evidence of receptor engagement.
Protocol 3: Western Blot for Phospho-ERK1/2 (MAPK Pathway)
Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[14] By using an antibody specific to the phosphorylated form of a protein (e.g., phospho-ERK1/2), one can quantify the activation of a signaling pathway.
Materials:
Cells grown in 6-well plates
Macromerine and relevant controls
Ice-cold PBS and lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels, running buffer, and transfer apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% BSA in TBST, as milk can cause background with phospho-antibodies)
Primary antibodies: Anti-phospho-ERK1/2 (Thr202/Tyr204) and Anti-total-ERK1/2
HRP-conjugated secondary antibody
Chemiluminescent substrate (ECL) and imaging system
Step-by-Step Methodology:
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Starve cells in serum-free medium for 4 hours. Treat with various concentrations of macromerine for a short time course (e.g., 5, 15, 30 minutes) to capture peak phosphorylation.
Protein Extraction: Wash cells with ice-cold PBS and lyse by adding 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Sample Preparation & SDS-PAGE: Normalize the protein concentration for all samples. Mix with Laemmli sample buffer and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.[26]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[27] Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imager.
Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total ERK1/2.[28]
Data Analysis: Quantify the band intensity using densitometry software. Express the phospho-ERK1/2 signal as a ratio relative to the total-ERK1/2 signal for each sample.
Integrated Experimental Workflow and Data Interpretation
A logical progression of these assays allows for a comprehensive characterization of macromerine's cellular effects.
Caption: Integrated workflow for macromerine pharmacological profiling.
Interpreting Potential Outcomes:
Observed Effect in SH-SY5Y Cells
Possible Interpretation
Next Steps
↑ cAMP, ↑ pERK, No Ca2+ Flux
β-adrenergic agonism
Confirm with β-blockers (e.g., propranolol); test in β-receptor transfected HEK293 cells.
↓ Forskolin-stimulated cAMP, ↑ pERK
α2-adrenergic agonism
Confirm with α2-antagonists (e.g., yohimbine); test in α2-receptor transfected HEK293 cells.
No change in cAMP, ↑ Ca2+ Flux, ↑ pERK
α1-adrenergic agonism
Confirm with α1-antagonists (e.g., prazosin); test in α1-receptor transfected HEK293 cells.
No change in any pathway
Macromerine may not target these GPCRs under these conditions.
Screen for activity at other GPCRs (e.g., serotonergic, dopaminergic) or other target classes.
By following this structured approach, researchers can move from a compound of unknown function to one with a well-defined cellular mechanism of action, paving the way for more advanced preclinical studies.
References
Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures. (2023). MDPI. [Link]
Keller, W. J. (1978). Macromerine and normacromerine biosynthesis in Coryphantha macromeris var. runyonii. Lloydia, 41(1), 37-42. [Link]
Gormal, R. S., et al. (2020). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 133(22), jcs242118. [Link]
Joneson, T. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 779, 153-169. [Link]
Rehen, S. (2019). Reprogrammed stem cells to study psychedelic substances. YouTube. [Link]
Vyas, A., et al. (2022). Role of adrenergic receptor signalling in neuroimmune communication. Neuroscience & Biobehavioral Reviews, 138, 104710. [Link]
Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC. [Link]
A Perspective on Studying G-Protein–Coupled Receptor Signaling with Resonance Energy Transfer Biosensors in Living Organisms. (2015). NIH. [Link]
Carmo, H., et al. (2019). Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions. Current Molecular Pharmacology, 12(2), 117-128. [Link]
7 Ways to Study Protein Phosphorylation. RayBiotech. [Link]
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (2023). ResearchGate. [Link]
Tips to Optimize Your Western Blot for Phosphorylated Protein Detection. (2019). Boster Bio. [Link]
Xia, M., et al. (2008). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 116(3), 284-291. [Link]
A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. (2024). ACS Omega. [Link]
Daws, R. E., et al. (2022). Mescaline: The forgotten psychedelic. Neuropharmacology, 218, 109294. [Link]
Cell culture techniques: Significance and symbolism. (2023). Preprints.org. [Link]
Immortalized Cell Line Modeling Services. Creative Biolabs. [Link]
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2021). Cells, 10(9), 2443. [Link]
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Matrix Effects in LC-MS/MS Analysis of Macromerine
Ticket ID: MACRO-LCMS-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Portal
You have reached the advanced troubleshooting hub for phenethylamine alkaloid analysis. This guide addresses the critical challenge of Matrix Effects (ME) —ion suppression or enhancement—specifically for Macromerine (beta-hydroxy-N,N-dimethyl-3,4-dimethoxyphenethylamine).
Macromerine presents a unique analytical challenge: it is a polar, basic secondary amine with a beta-hydroxy group. This polarity often causes it to elute early in reverse-phase chromatography, placing it in the "danger zone" of co-eluting salts and polar plasma/urine components.
Below are the diagnostic workflows and mitigation protocols required to validate your data.
Module 1: Diagnostic Workflow
Q: How do I definitively prove that signal loss is due to matrix effects and not just low recovery?
A: You must decouple "Extraction Efficiency" from "Matrix Factor" using the Matuszewski Protocol.
Many researchers mistake low recovery for ion suppression. To isolate the issue, you must perform a Post-Extraction Spike experiment. This is the only self-validating method to quantify the Matrix Factor (MF).
The Validation Protocol (Matuszewski Method)
Prepare three sets of samples at the same concentration (e.g., 100 ng/mL):
Set A (Neat Standard): Analyte in pure mobile phase.
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final eluate.
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Note: Never calculate recovery using Set A (C/A) if matrix effects exist; it yields false data.
Visualizing the "Danger Zone" (Post-Column Infusion)
To identify where in your chromatogram the suppression occurs, perform a Post-Column Infusion . This visualizes the "blind spots" in your run.
Figure 1: Post-Column Infusion Setup. A constant flow of Macromerine is mixed with the eluent of a blank matrix injection. Dips in the baseline indicate suppression zones.
Module 2: Sample Preparation Optimization
Q: Protein Precipitation (PPT) isn't working. My signal is still unstable. What should I do?
Protein Precipitation (PPT) removes proteins but leaves phospholipids (glycerophosphocholines) in the sample. Phospholipids are the primary cause of ion suppression in bioanalysis of alkaloids. Because Macromerine is a base (pKa ~9.5), you can exploit its charge for a "wash-elute" cleanup that PPT cannot achieve.
The Causality of Failure
PPT: "Dirty" cleanup. Phospholipids co-elute and compete for charge in the ESI droplet.
LLE (Liquid-Liquid Extraction): Macromerine is polar (beta-OH group). It may not partition well into non-polar solvents (like hexane) even at high pH, leading to low recovery.
MCX SPE: The "Gold Standard."[3] It retains the positively charged macromerine while allowing neutral phospholipids to be washed away with 100% methanol.
Protocol: Mixed-Mode Cation Exchange (MCX)
Condition: Methanol -> Water.
Load: Acidified Sample (pH < 5). Macromerine is positively charged.
Elute: 5% Ammonia in Methanol. Neutralizes macromerine, releasing it from the sorbent.
Sample Prep Decision Matrix
Figure 2: Sample Preparation Decision Tree. MCX SPE is prioritized for plasma due to phospholipid removal capabilities.
Module 3: Chromatographic Strategy
Q: My analyte elutes early and co-elutes with the "void volume." How do I fix this?
A: You must increase retention to separate Macromerine from the "Ion Suppression Front."
Macromerine is hydrophilic. On a standard C18 column, it often elutes too fast (k' < 2), right where salts and unretained matrix components exit.
Recommended Columns & Phases:
Column Chemistry
Mechanism
Benefit for Macromerine
Phenyl-Hexyl
Pi-Pi Interaction
Excellent retention for phenethylamines; separates them from aliphatic phospholipids.
Pentafluorophenyl (PFP)
Dipole-Dipole
High selectivity for basic compounds and isomers.
| HILIC (Silica/Amide) | Partitioning | Retains polar bases strongly; moves them away from the early suppression zone. |
Technical Tip: If using Reverse Phase (C18/Phenyl), ensure your mobile phase is acidic (0.1% Formic Acid). This keeps macromerine protonated. While this reduces retention slightly compared to high pH, it is necessary for ESI+ sensitivity. Rely on the stationary phase (Phenyl) for retention, not pH manipulation.
Module 4: Internal Standards (The Safety Net)
Q: Can I use Mescaline as an Internal Standard?
A: Only if a Stable Isotope Labeled (SIL) standard is absolutely unavailable.
Hierarchy of Internal Standards:
SIL-Macromerine (e.g., Macromerine-d6): Perfect. It co-elutes exactly and experiences the exact same matrix effect, mathematically cancelling it out.
SIL-Analog (e.g., Mescaline-d9): Acceptable. Structurally similar, but may elute at a slightly different time.
Structural Analog (e.g., Mescaline): Risky. If Mescaline elutes 0.5 min later than Macromerine, it might be in a "clean" zone while Macromerine is in a "suppression" zone. The ratio will be biased.
Guidance: If you cannot source Deuterated Macromerine, you must demonstrate via the Post-Column Infusion (Module 1) that the retention times of both your analyte and your surrogate IS fall within a "safe" (non-suppressed) window of the chromatogram.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS.[3] Analytical Chemistry.
Kikuchi, J., et al. (2010). Chemical constituents and DNA sequence analysis of a psychotropic herbal product. Forensic Toxicology. (Identifies Macromerine in Coryphantha).
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[4] Journal of Chromatography B. (Establishes MCX SPE for phospholipid removal).
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry.
FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Regulatory requirements for Matrix Factor).
selecting the best solvent system for macromerine chromatography
[1] Subject: Optimization of Solvent Systems for Macromerine Isolation and Analysis Ticket ID: MACRO-CHEM-001 Support Level: Tier 3 (Senior Application Scientist) Status: Resolved / Knowledge Base Article[1] Executive Su...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Subject: Optimization of Solvent Systems for Macromerine Isolation and Analysis
Ticket ID: MACRO-CHEM-001
Support Level: Tier 3 (Senior Application Scientist)
Status: Resolved / Knowledge Base Article[1]
Executive Summary
Macromerine (
-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine ) presents a unique chromatographic challenge due to its amphiphilic nature.[1] As a tertiary amine with a -hydroxyl group, it exhibits strong interaction with residual silanols on silica supports, leading to severe peak tailing and poor resolution from its structural analogs (e.g., normacromerine).[1]
This guide provides a self-validating framework for selecting solvent systems across Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1]
Module 1: Thin Layer Chromatography (TLC)
Objective: Rapid qualitative screening and fraction monitoring.[1]
The Challenge: The "Comet" Effect
On standard silica gel (
), macromerine exists in equilibrium between its free base and protonated forms. The basic nitrogen interacts with acidic silanol groups (), causing the spot to streak (tail) rather than migrate as a tight band.[1]
The Solution: Basified Mobile Phases
To suppress silanol ionization and keep macromerine in its free-base form (deprotonated), the mobile phase must contain a volatile base.
Recommended Solvent Systems
System ID
Composition (v/v)
Application
Expected Rf (Approx.)
TLC-A (Standard)
CHCl : MeOH : NHOH (25%) (85 : 14 : 1)
General screening of crude Coryphantha extracts.
0.35 – 0.45
TLC-B (Polar)
n-BuOH : AcOH : HO (4 : 1 : 1)
Separation of macromerine salts from highly polar cellular debris.[1]
0.50 – 0.60
TLC-C (High Res)
DCM : MeOH : NHOH (90 : 9 : 1)
High-resolution separation of macromerine from normacromerine.[1]
0.25 – 0.35
Critical Protocol Note: When preparing Systems A and C, add the ammonium hydroxide (
) last and shake vigorously. Ensure the chamber is saturated with ammonia vapor for at least 30 minutes prior to developing the plate. This "gas-phase modification" pre-deactivates the silica plate.[1]
Module 2: HPLC Method Development
Objective: Quantitative analysis and isolation.
The Challenge: Peak Symmetry & Retention
In Reversed-Phase (RP) HPLC, the basic nitrogen causes peak tailing. Furthermore, macromerine is relatively polar compared to other phenethylamines due to the
You have two distinct pathways for HPLC optimization: Acidic Suppression (Standard) or Basic Suppression (Advanced).[1]
Pathway A: Acidic Mobile Phase (Recommended for C18)[1]
Mechanism: Protonates the amine (
), preventing interaction with silanols. Requires a high-purity, end-capped C18 column.[1]
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)[1]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]
Gradient: 5% B to 70% B over 20 minutes.
Why it works: Formic acid is volatile (MS-compatible) and sufficiently acidic to keep macromerine fully ionized.[1]
Pathway B: High pH Mobile Phase (Requires Hybrid Silica)[1]
Mechanism: Deprotonates the amine (
), increasing hydrophobicity and retention on the C18 chain.
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10)[1]
Mobile Phase B: Acetonitrile
Why it works: At pH 10, macromerine is neutral.[1] This eliminates ionic repulsion and silanol interaction, often resulting in sharper peaks than acidic methods. Warning: Only use columns rated for pH > 9 (e.g., C18 Hybrid/Bridged Ethyl Hybrid).[1]
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct chromatography mode based on your sample state and purity requirements.
Caption: Decision tree for selecting the optimal solvent system based on analytical goals and column hardware capabilities.
Module 4: Troubleshooting (FAQ)
Q1: Why is my macromerine peak splitting in HPLC?A: This is likely a "pH mismatch."[1] Macromerine has a pKa near 9.[1]0. If your mobile phase pH is near the pKa (e.g., pH 8-9), the molecule splits between ionized and unionized states, eluting as two peaks or a broad smear.[1]
Fix: Move at least 2 pH units away from the pKa. Use pH < 3 (Formic Acid) or pH > 10 (Ammonium Hydroxide).[1]
Q2: I cannot separate macromerine from normacromerine.A: These compounds differ only by a single N-methyl group.[1]
TLC Fix: Use System C (DCM:MeOH:NH
OH).[1] The lower polarity of DCM exaggerates the difference between the tertiary amine (macromerine) and secondary amine (normacromerine).
HPLC Fix: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the accessible hydrogen on normacromerine (secondary amine) versus the inaccessible nitrogen on macromerine (tertiary amine), often altering selectivity.
Q3: My retention times are drifting.A: Phenethylamines are sensitive to temperature and ion-pairing equilibrium.[1]
Fix: Thermostat your column compartment (suggested: 35°C). If using TFA (Trifluoroacetic acid), ensure the column is fully equilibrated (min 20 column volumes), as TFA adsorbs to the C18 phase dynamically.
References
Brown, S. D., Hodgkins, J. E., & Reinecke, M. G. (1972).[1] Isolation, structure, synthesis, and absolute configuration of the cactus alkaloid, macromerine. The Journal of Organic Chemistry, 37(5), 773–775. [Link]
Below, L. E., Leung, A. Y., Paul, A. G., & McLaughlin, J. L. (1968).[1] Cactus Alkaloids IV: Macromerine from Coryphantha runyonii.[1] Journal of Pharmaceutical Sciences, 57(3), 515–516.[1] [Link]
Saeed, M., et al. (2023).[1] Alkaloid and Nitrogenated Compounds from Different Sections of Coryphantha macromeris Plants and Callus Cultures. Plants, 12(17), 3165.[1] [Link][1]
Kikura-Hanajiri, R., et al. (2005).[1] Simultaneous analysis of phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS. Forensic Toxicology, 23, 1-10.[1] (General reference for phenethylamine TLC systems).
Pharmacological Differences Between Macromerine Enantiomers: A Comparative Technical Guide
Executive Summary Macromerine (N,N-dimethyl-3,4-dimethoxy- -hydroxyphenethylamine) is a naturally occurring alkaloid found in Coryphantha cacti. It represents a unique pharmacological bridge between the classical psyched...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Macromerine (N,N-dimethyl-3,4-dimethoxy-
-hydroxyphenethylamine) is a naturally occurring alkaloid found in Coryphantha cacti. It represents a unique pharmacological bridge between the classical psychedelic mescaline and the adrenergic neurotransmitter epinephrine .
Unlike mescaline, macromerine possesses a chiral center at the
-carbon, resulting in two enantiomers: (-)-Macromerine (Natural) and (+)-Macromerine (Synthetic). This chirality introduces a critical divergence in pharmacodynamics.[1] The (-)-enantiomer retains significant adrenergic potency due to its structural homology with (-)-epinephrine, resulting in a "heavy" body load (hypotension/bradycardia followed by hypertension) that complicates its use as a pure psychedelic. The (+)-enantiomer, while less studied, exhibits a distinct receptor binding profile consistent with the structure-activity relationships (SAR) of -hydroxylated phenethylamines.
This guide analyzes the stereoselective pharmacology of macromerine, providing protocols for chiral resolution and functional assays to distinguish between 5-HT
(psychedelic) and Adrenergic (physiological) activity.
Structural & Stereochemical Basis[2]
The pharmacological divergence of macromerine enantiomers is dictated by the spatial orientation of the
-hydroxyl group.
Feature
(-)-Macromerine (Natural)
(+)-Macromerine (Synthetic)
Configuration
(R)-Configuration (Analogous to (-)-Epinephrine)
(S)-Configuration
Biosynthetic Origin
Enzymatic conversion from Normacromerine
Laboratory synthesis (Racemate resolution)
Key Structural Motif
-OH oriented for Adrenergic Receptor locking
-OH sterically hinders Adrenergic binding
Lipophilicity
Lower (Polar OH group reduces BBB crossing)
Lower
Chemical Structure Comparison
The presence of the
-hydroxyl group decreases blood-brain barrier (BBB) permeability compared to mescaline, requiring higher doses for central effects. However, this same group drastically increases affinity for peripheral adrenergic receptors.
Pharmacodynamic Profile: The Receptor Divergence
Macromerine acts as a "dirty drug," simultaneously activating serotonergic and adrenergic pathways. The ratio of this activation is enantiomer-dependent.
-hydroxyl group forms a critical hydrogen bond with the aspartate residue in the adrenergic receptor binding pocket.
Result: Significant autonomic effects (piloerection, blood pressure fluctuation) at doses required for central activity.
(+)-Macromerine: Low Affinity.
The (S)-orientation prevents optimal H-bonding within the adrenergic pocket.
Result: Reduced autonomic side effects, potentially offering a "cleaner" (though likely weaker) central profile.
Serotonergic 5-HT
Activity (The Psychedelic Signal)[3][4]
Mechanism: Partial agonism at the 5-HT
receptor (G-coupled).
Potency: Both enantiomers are significantly less potent than mescaline (approx. 1/5th to 1/10th potency).
Stereoselectivity: While 5-HT
receptors generally prefer the (R)-configuration in -methylated phenethylamines (like DOM), the -hydroxyl group in macromerine creates steric bulk in the orthosteric binding site. The (-)-isomer is historically confirmed to be the active hallucinogen in animal models (squirrel monkeys), but the high adrenergic load often masks behavioral readouts.
Comparative Data: Macromerine vs. Alternatives
Compound
5-HT Affinity ()
Adrenergic Affinity
Primary Effect
Side Effect Profile
(-)-Macromerine
Low (M range)
High
Mixed (Psychoactive + Autonomic)
High (Hypotension/Tachycardia)
(+)-Macromerine
Low (M range)
Low
Weak Psychoactive
Low
Mescaline
High (nM range)
Negligible
Pure Psychedelic
Moderate (Nausea)
Epinephrine
Negligible
Very High
Sympathomimetic
Extreme (Cardiovascular)
Critical Insight: The
-hydroxyl group is a "switch." In the (-) configuration, it turns on adrenergic binding. In both configurations, it dampens 5-HT binding compared to the non-hydroxylated parent (mescaline).
Mechanism of Action: Dual Signaling Pathways
The following diagram illustrates the bifurcated signaling pathways activated by (-)-Macromerine, highlighting the competition between the psychedelic (G
) and physiological (G) responses.
Figure 1: Dual signaling pathway of Macromerine. Note the preferential activation of the Adrenergic/Gs pathway by the (-)-enantiomer.
Experimental Protocols
To validate the pharmacological differences, researchers must first isolate the enantiomers and then subject them to selective assays.[1]
Protocol: Chiral Separation of Macromerine
Since macromerine is often synthesized as a racemate or extracted as a mixture, chiral resolution is the first step.
Method: High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phase.
Column Selection:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Cyclobond I 2000 (
-Cyclodextrin). The -cyclodextrin phase is particularly effective for -hydroxylated phenethylamines due to inclusion complex formation.
Mobile Phase:
Solvent A: n-Hexane (90%)
Solvent B: Isopropanol (10%) with 0.1% Diethylamine (DEA) as a modifier to sharpen amine peaks.
Mode: Isocratic elution.
Detection: UV absorbance at 280 nm (targeting the dimethoxybenzene ring).
Workflow:
Dissolve 1 mg/mL racemate in Mobile Phase.
Inject 10
L.
Collect fractions: Peak 1 (typically (+)-isomer) and Peak 2 (typically (-)-isomer) based on standard reference retention times.
Validation: Confirm optical rotation using a polarimeter.
Protocol: Functional Selectivity Assay
To quantify the "dirty" profile (5-HT vs Adrenergic), a dual-assay approach is required.
A. 5-HT Activity (Calcium Flux Assay)
Cell Line: HEK-293 stably expressing human 5-HT
.
Indicator: Fluo-4 AM (Calcium-sensitive dye).
Procedure:
Load cells with Fluo-4 AM for 45 mins at 37°C.
Add (-)-Macromerine or (+)-Macromerine (0.1 nM to 10
M).
Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).
Incubate cells with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.
Treat with enantiomers (0.1 nM to 10
M).
Lyse cells and add detection antibodies (Eu-cAMP tracer + ULight-anti-cAMP).
Expected Result:
(-)-Macromerine: High cAMP spike (mimicking epinephrine).
(+)-Macromerine: Minimal cAMP response.
Workflow Visualization
The following diagram outlines the logical flow from synthesis to pharmacological validation.
Figure 2: Experimental workflow for isolating and characterizing macromerine enantiomers.
References
Hodgkins, J. E., Brown, S. D., & Massingill, J. L. (1967). Two new alkaloids in Coryphantha macromeris. Tetrahedron Letters, 8(14), 1321-1324. Link
Keller, W. J. (1979).[5] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[5] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85-87.[5] Link
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Authoritative review on phenethylamine SAR). Link
McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to the Journal of Clinical Psychiatry, 5(2), 70–73. (Principles of enantiomeric pharmacology). Link
Kim, K., et al. (2023).[4] Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.[3][4] Biomolecules & Therapeutics, 31(2), 188-198. Link
A Senior Application Scientist's Guide to the Analytical Validation of Macromerine in Herbal Products
Foreword for the Modern Researcher In the expanding global market of herbal supplements, ensuring product safety and authenticity is paramount. The undisclosed presence of psychoactive compounds, such as macromerine, pos...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword for the Modern Researcher
In the expanding global market of herbal supplements, ensuring product safety and authenticity is paramount. The undisclosed presence of psychoactive compounds, such as macromerine, poses a significant risk to consumers and a challenge to regulatory bodies. This guide provides a comprehensive framework for the validation of analytical methods to detect and quantify macromerine in complex herbal matrices. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, empowering researchers, quality control analysts, and drug development professionals to build robust, self-validating systems for the identification of this phenethylamine alkaloid.
The Imperative for Macromerine Validation in Herbal Products
Macromerine, a phenethylamine derivative naturally occurring in cacti of the Coryphantha genus, has been identified in commercially available herbal products, raising public health concerns.[1] Adulteration of herbal supplements with undeclared synthetic compounds is a persistent issue, driven by the desire to enhance product efficacy.[2][3][4] The presence of psychoactive substances like macromerine, without appropriate disclosure and dosage control, can lead to unintended physiological effects. Therefore, rigorous analytical validation is not merely a regulatory hurdle but a scientific necessity to safeguard consumer health.
This guide will compare and contrast the primary analytical techniques for macromerine detection, provide a detailed protocol for the recommended methodology, and outline the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7][8]
Comparative Analysis of Analytical Methodologies
The detection of macromerine in intricate herbal matrices necessitates a careful selection of analytical techniques. The ideal method should offer high sensitivity, specificity, and robustness. Here, we compare three commonly employed techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Feature
HPLC-MS/MS
GC-MS
HPTLC
Principle
Separation based on polarity, followed by mass-to-charge ratio detection.
Separation based on volatility and polarity, followed by mass-to-charge ratio detection.
Separation based on differential migration on a stationary phase.
Specificity
Very High
High
Moderate to High
Sensitivity
Very High (ng/mL to pg/mL)
High (ng/mL)
Moderate (µg/mL to ng/mL)
Sample Throughput
Moderate
Moderate
High
Derivatization
Generally not required
Often required for polar analytes
Not required
Instrumentation Cost
High
Moderate to High
Low to Moderate
Primary Use
Confirmatory analysis and quantification
Screening and confirmation
Screening and preliminary identification
Expert Rationale: For the definitive identification and quantification of macromerine in herbal products, HPLC-MS/MS stands as the gold standard. Its exceptional sensitivity and specificity allow for the detection of trace amounts of the analyte even in the most complex sample matrices, without the need for chemical derivatization. While GC-MS is a powerful tool, the potential need for derivatization to improve the volatility of macromerine adds a layer of complexity and potential for analytical variability. HPTLC is an excellent, cost-effective technique for rapid screening of multiple samples, making it a valuable tool for initial quality control assessments.[9]
The Premier Approach: A Validated HPLC-MS/MS Method
The following protocol is a comprehensive guide to the development and validation of an HPLC-MS/MS method for the quantification of macromerine in herbal products. This method is designed to be robust and adhere to the principles of analytical excellence.
Chemical Structure of Macromerine
Caption: Chemical structure of Macromerine.
Experimental Workflow
The analytical workflow is a critical component of a reproducible method. The following diagram illustrates the key stages from sample receipt to data analysis.
Caption: HPLC-MS/MS analytical workflow for macromerine validation.
Detailed Experimental Protocol
3.3.1. Sample Preparation
Rationale: The goal of sample preparation is to efficiently extract macromerine from the complex herbal matrix while minimizing interferences.[10] Methanol is a common and effective solvent for extracting alkaloids.[11] Ultrasonic extraction enhances the efficiency of this process.
Homogenization: Accurately weigh approximately 1 gram of the powdered herbal product into a centrifuge tube.
Extraction: Add 10 mL of methanol to the tube. Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes.[12]
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
3.3.2. HPLC-MS/MS Instrumentation and Conditions
Rationale: A C18 column is a versatile reversed-phase column suitable for separating a wide range of compounds, including phenethylamines. A gradient elution with acetonitrile and formic acid in water allows for the effective separation of macromerine from other components in the extract. Electrospray ionization in positive mode (ESI+) is well-suited for the ionization of nitrogen-containing compounds like macromerine. Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
HPLC System:
Column: C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.3 mL/min
Injection Volume: 5 µL
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Precursor Ion (Q1): To be determined by infusion of a macromerine standard.
Product Ions (Q3): At least two product ions should be monitored for confirmation.
A Self-Validating System: Adherence to ICH Q2(R1) Guidelines
Method validation is the cornerstone of reliable analytical data.[7] The following parameters, as defined by the ICH Q2(R1) guidelines, must be thoroughly evaluated to ensure the method is fit for its intended purpose.[5][6][8]
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.
Procedure:
Analyze a blank herbal matrix (known to be free of macromerine).
Analyze the blank matrix spiked with a known concentration of macromerine.
Analyze the herbal product sample.
Acceptance Criteria: The chromatogram of the blank matrix should show no interfering peaks at the retention time of macromerine.
Linearity
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
Procedure: Prepare a series of at least five calibration standards of macromerine in the expected concentration range.
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure: Perform recovery studies by spiking a blank herbal matrix with known concentrations of macromerine at three levels (e.g., 80%, 100%, and 120% of the expected concentration).
Acceptance Criteria: The mean recovery should be within 80-120%.[13]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same spiked matrix on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay precision): Analyze the same spiked matrix on different days, with different analysts or on different instruments.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 15%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria: The LOQ should be sufficiently low to detect macromerine at levels relevant to potential adulteration.
Robustness
Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.
Procedure: Introduce small variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.02 mL/min).
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits.
Conclusion: Upholding Scientific Integrity in Herbal Product Analysis
The validation of analytical methods for the detection of compounds like macromerine in herbal products is a critical responsibility for the scientific community. By adopting a rigorous, evidence-based approach as outlined in this guide, researchers and analysts can ensure the integrity of their data and contribute to the safety and transparency of the herbal supplement market. The principles of causality, self-validation, and authoritative grounding are not just best practices; they are the bedrock of scientific trustworthiness.
References
Calah, J., Howard, D., Almalki, A. J., Gupta, M. P., & Calderón, A. I. (2016). Chemical Adulterants in Herbal Medicinal Products: A Review. Planta Medica, 82(6), 505–515.
Doreen, F., & Tjitda, P. J. (2013). Adulteration and quality control of herbal medicines. Journal of Chemical and Pharmaceutical Research, 5(4), 1-6.
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
Kikuchi, T., Uchiyama, N., Tanimoto, T., & Goda, Y. (2010). Chemical constituents and DNA sequence analysis of a psychotropic herbal product. Forensic Toxicology, 28(1), 27–33.
Kumar, M., Mandal, V., & Hemalatha, S. (2011). Detection of metformin hydrochloride in traditionally used Indian herbal drug for antidiabetic: A case report. International Journal of Pharma and Bio Sciences, 2(2), 307-312.
Martínez-Cárdenas, L., et al. (2019). Phytochemical Profiling of Coryphantha macromeris (Cactaceae) Growing in Greenhouse Conditions Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 24(4), 705.
Patel, K., et al. (2015). Development And Validation OF Stability Indicating HPTLC Method For Estimation OF Glimepiride And Metformin Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 6(3), 1222-1229.
Sifuma, S. W. A., Mwangi, J. W., Mutai, P. C., Ongarora, D. B., & Njuguna, N. M. (2022). Evaluation of Adulteration of Herbal Medicine Used for Treatment of Erectile Dysfunction in Nairobi County, Kenya. International Journal of Pharmaceutical Sciences and Research, 13(5), 2095-2100.
Shiri-Ghaleh, V., Moradi, M., & Soltaninejad, K. (2019). Determination of Common Pharmaceutical Adulterants in Herbal Medicinal Products Used in the Treatment of Opioid Addiction. International Journal of Medical Toxicology and Forensic Medicine, 9(4), 243-254.
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Wahlstrom, R., et al. (2014). Reliable identification and quantification of three diethylphenethylamines in a Dendrobium-based dietary supplement. Analytical Methods, 6(19), 7891-7898.
AMSbiopharma. (2025).
Eurofins. (2025). The Science Behind an HPTLC Test.
comparative study of macromerine's metabolism with other phenethylamines
Executive Summary: The Structural Determinants of Metabolism Macromerine ((-)- -3,4-dimethoxy- -hydroxy-N,N-dimethylphenethylamine) presents a unique metabolic profile when compared to classical phenethylamines like Mesc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Structural Determinants of Metabolism
Macromerine ((-)-
-3,4-dimethoxy--hydroxy-N,N-dimethylphenethylamine) presents a unique metabolic profile when compared to classical phenethylamines like Mescaline or neurotransmitters like Epinephrine. While structurally homologous to Epinephrine (possessing the -hydroxyl functionality) and Mescaline (methoxylated ring), its metabolic fate is distinct due to the steric and electronic influence of the -hydroxyl group and the tertiary amine (N,N-dimethyl) moiety.
This guide provides a comparative analysis of macromerine's enzymatic stability, focusing on its resistance to Monoamine Oxidase (MAO) and its reliance on Cytochrome P450 (CYP) mediated N-demethylation. We propose that the rapid peripheral clearance and poor Blood-Brain Barrier (BBB) permeability of macromerine—attributed to its polarity—are the primary drivers of its reduced psychoactive potency compared to Mescaline.
Key Comparative Metrics
Feature
Macromerine
Mescaline
Epinephrine
Structure
3,4-dimethoxy, -OH, N,N-dimethyl
3,4,5-trimethoxy, Primary Amine
3,4-dihydroxy, -OH, N-methyl
Primary Metabolic Route
N-Demethylation (CYP450) / Renal Excretion
Oxidative Deamination (MAO)
O-Methylation (COMT) / Deamination (MAO)
MAO Susceptibility
Low (Steric hindrance of N,N-dimethyl)
Moderate (Primary amine)
High (Substrate for MAO-A)
BBB Permeability
Low (Polar -OH group)
High (Lipophilic)
Very Low (Polar)
Psychoactivity
Negligible / Disputed
Potent Hallucinogen
Non-psychoactive (Peripheral sympathomimetic)
Chemical Biology & Metabolic Pathways[2]
The Beta-Hydroxy "Brake"
The defining metabolic feature of macromerine is the
-hydroxyl group. In phenethylamines, this group introduces significant polarity ( reduction) and alters enzyme binding:
MAO Inhibition: The
-OH group, combined with N-methylation, reduces affinity for MAO-B. Unlike Mescaline, which is readily deaminated to 3,4,5-trimethoxyphenylacetic acid, macromerine resists direct deamination.
Transport Kinetics: Similar to Epinephrine, the
-OH group makes macromerine a substrate for extraneuronal uptake transporters (OCT3) but hinders passive diffusion across the BBB, explaining its lack of central effects despite its structural similarity to mescaline.
N-Demethylation Cascade
Macromerine contains a tertiary amine. Mammalian metabolism of tertiary amines typically requires stepwise N-demethylation before oxidative deamination can occur.
Macromerine (Tertiary)
Normacromerine (Secondary)
Normacromerine
Bisnormacromerine (Primary)
Bisnormacromerine
Aldehyde IntermediateAcid Metabolite
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways of Macromerine vs. Mescaline.
Caption: Comparative metabolic fate.[1] Macromerine requires N-demethylation prior to potential deamination, while Mescaline is a direct substrate for MAO. The Beta-OH group promotes renal excretion of unchanged Macromerine.
Experimental Protocols
To validate the metabolic stability and identify metabolites of macromerine, the following self-validating workflows are recommended. These protocols are designed to differentiate between Phase I (CYP) and Phase II (Conjugation) metabolism.
In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
) and half-life () of macromerine compared to mescaline.
Reagents:
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 mins.
MS Mode: Positive Electrospray Ionization (ESI+). Data-Dependent Acquisition (DDA) to capture fragmentation spectra of potential metabolites.
Target Ions (Calculated):
Macromerine (
): 226.14
Normacromerine (
, -14 Da): 212.12
Bisnormacromerine (
, -28 Da): 198.11
Deaminated Acid (
): Look for loss of ammonia/amine fragment.
Comparative Data Analysis
The following table synthesizes historical data and predicted pharmacokinetic parameters based on structure-activity relationships (SAR).
Parameter
Macromerine
Mescaline
Interpretation
LogP (Lipophilicity)
~0.8 (Predicted)
0.7 - 1.2
Macromerine is slightly more polar due to the -OH group, limiting passive diffusion.
Hepatic Stability ()
High (>60 min)
Moderate (~30-45 min)
The tertiary amine and -OH protect Macromerine from rapid MAO degradation.
Major Urinary Species
Unchanged Parent + Normacromerine
3,4,5-Trimethoxyphenylacetic Acid
Mescaline is oxidatively deaminated; Macromerine is largely excreted intact or N-demethylated.
CNS Penetration
Poor
Good
The -OH group acts as a barrier to CNS entry, reducing hallucinogenic potential.
Causality Insight: The lack of psychoactivity in macromerine, despite its structural similarity to mescaline, is causally linked to the
-hydroxyl group . This functional group increases water solubility, facilitating renal excretion and hindering the crossing of the lipophilic blood-brain barrier. Furthermore, the N,N-dimethyl substitution sterically hinders the amine from fitting into the catalytic pocket of MAO enzymes efficiently, shifting metabolism toward CYP-mediated N-demethylation.
References
Vogel, W. H., Evans, B. D., Bonnem, E. M., Fischer, J. F., & McLaughlin, J. L. (1973).[2] Macromerine, normacromerine and bisnormacromerine: non-psychoactive methylated derivatives of norepinephrine.[2] Psychopharmacologia.[3][2][4]
Keller, W. J. (1979).[5] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[5][6][7][8] runyonii. Journal of Pharmaceutical Sciences.[5][8][9][10]
Cassels, B. K., & Sáez-Briones, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience.
Moya-Garzon, M. D., et al. (2024).[11] Metabolic Compound Found to Regulate Appetite and Body Weight (Beta-hydroxybutyrate pathways). Cell.[11]
Trout, K. (2014). Cactus Chemistry By Species: Coryphantha macromeris.[5][6][8][9] Trout's Notes.
comparing the stability of macromerine and mescaline under various conditions
[1] Executive Summary This guide provides a technical comparison of the chemical and metabolic stability of Mescaline (3,4,5-trimethoxyphenethylamine) and Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine)....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison of the chemical and metabolic stability of Mescaline (3,4,5-trimethoxyphenethylamine) and Macromerine (β-hydroxy-3,4-dimethoxy-N,N-dimethylphenethylamine).[1] While Mescaline serves as a benchmark for phenethylamine stability due to its robust primary amine structure, Macromerine introduces specific structural vulnerabilities—primarily the benzylic hydroxyl group—that significantly alter its degradation profile under thermal and acidic conditions.[1]
Key Findings:
Thermal/Acidic Stability: Mescaline is highly stable; Macromerine is labile, prone to dehydration (styrene formation).[1]
Metabolic Stability: Mescaline is a direct substrate for Monoamine Oxidase (MAO).[1] Macromerine exhibits altered metabolic kinetics due to N,N-dimethylation, requiring N-demethylation prior to significant oxidative deamination, though it remains metabolically active.[1]
Structural Analysis & Theoretical Stability
The distinct stability profiles of these two compounds are dictated by their functional group chemistry.[1]
Critical Weakness: The -hydroxy group in Macromerine creates a benzylic alcohol, susceptible to elimination (dehydration).[1]
Amine Nitrogen
Primary (-NH₂)
Tertiary (-N(CH₃)₂)
Metabolic Shielding: Tertiary amines resist direct oxidative deamination by MAO more effectively than primary amines, often requiring prior enzymatic demethylation.[1]
Ring Substitution
3,4,5-Trimethoxy
3,4-Dimethoxy
Minor difference in oxidative susceptibility; both are electron-rich rings.[1]
Structural Visualization
The following diagram illustrates the chemical structures and the primary degradation vector for Macromerine.
Figure 1: Comparative degradation pathways.[1] Macromerine faces a chemical stability risk (red) absent in Mescaline.[1]
Chemical Stability (Non-Enzymatic)
Thermal and Acidic Degradation
Macromerine is significantly less stable than Mescaline under stress conditions involving heat or low pH.[1]
Mechanism: The
-hydroxy group in Macromerine is benzylic (adjacent to the phenyl ring).[1] The 3,4-dimethoxy substitution pattern on the ring is electron-donating, which stabilizes the carbocation intermediate formed upon protonation of the hydroxyl group. This facilitates an E1 elimination reaction , resulting in the loss of water and the formation of a conjugated styrene derivative.
Mescaline: Lacking this leaving group, Mescaline is thermally robust.[1] Its hydrochloride salt is stable at melting points exceeding 180°C without decomposition.[1]
Oxidative Stability
Both compounds possess electron-rich aromatic rings susceptible to oxidation over long periods or under harsh UV exposure.[1] However, Mescaline is generally considered stable in solution if protected from light.[1] Macromerine's tertiary amine is prone to N-oxide formation under strong oxidative stress (e.g., presence of peroxides), a pathway less relevant for the primary amine of Mescaline.[1]
Metabolic Stability (In Vitro/In Vivo)
MAO Susceptibility[1][2]
Mescaline: A classic substrate for Monoamine Oxidase (MAO).[1] It undergoes oxidative deamination to form 3,4,5-trimethoxyphenylacetic acid (TMPAA).[1] However, the reaction rate is slower compared to unsubstituted phenethylamine due to the steric bulk of the methoxy groups.
Macromerine: The N,N-dimethyl tertiary amine structure provides steric hindrance against direct MAO attack.[1] While not "immune," it typically requires N-demethylation (mediated by CYP450 enzymes) to form Normacromerine (a secondary amine) before efficient oxidative deamination can occur.[1] This suggests a potentially longer half-life or a different metabolite ratio compared to Mescaline.
Metabolic Pathway Diagram[1]
Figure 2: Metabolic cascades.[1] Mescaline follows a direct MAO route, while Macromerine undergoes stepwise demethylation.[1]
Experimental Protocols for Stability Validation
Researchers should use the following protocols to empirically validate these theoretical stability profiles.
Protocol A: Forced Degradation Study (Acid/Thermal Stress)
Objective: Quantify the dehydration rate of Macromerine relative to Mescaline.[1]
Preparation: Prepare 1 mg/mL solutions of Mescaline HCl and Macromerine HCl in 0.1 M HCl.
Thermal Stress: Incubate samples at 60°C and 80°C in a temperature-controlled water bath.
Sampling: Aliquot samples at T=0, 1h, 4h, 8h, and 24h. Neutralize immediately with dilute NaOH to quench reaction.
Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]
Detection: Monitor at 280 nm.
Success Criteria:
Macromerine: Look for the emergence of a less polar peak (longer retention time) corresponding to the styrene dehydration product (M-18 mass shift).[1]
System: Pooled Human Liver Microsomes (HLM) or recombinant MAO-A/B enzymes.[1]
Incubation:
Test Compound (1 µM) + Microsomes (0.5 mg protein/mL).[1]
Initiate with NADPH-generating system (for CYP activity) or Tyramine (for MAO competition controls).[1]
Timepoints: 0, 5, 15, 30, 60 min at 37°C.
Quantification: LC-MS/MS quantification of parent compound depletion.
Data Analysis: Plot ln(% remaining) vs. time to determine
and calculate half-life ().
Expectation: Mescaline will show steady depletion via MAO.[1] Macromerine depletion will be driven by CYP-mediated demethylation; adding an MAO inhibitor (e.g., pargyline) should affect Mescaline clearance more significantly than Macromerine clearance.
Brown, S. D., Hodgkins, J. E., & Reinecke, M. G. (1972).[1] Isolation, structure, synthesis, and absolute configuration of the cactus alkaloid, macromerine. The Journal of Organic Chemistry, 37(5), 773–775.[1] Link[1]
Dinis-Oliveira, R. J., et al. (2019).[1] Pharmacokinetics and Pharmacodynamics of Mescaline and Related Phenethylamines. Current Drug Metabolism, 20. Link
Keller, W. J. (1979).[1] Macromerine and normacromerine biosynthesis in Coryphantha macromeris var.[1][2] runyonii. Journal of Pharmaceutical Sciences, 68(1), 85-87.[1] Link
Castagnoli, N., et al. (2003).[1][3] Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience. Journal of Medicinal Chemistry. Link
Statistical Analysis & Comparative Pharmacology: Macromerine vs. Sympathomimetic Alkaloids
The following guide serves as a technical resource for researchers investigating the pharmacological divergence between macromerine and its structural analogs. It prioritizes objective structural analysis and rigorous ex...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical resource for researchers investigating the pharmacological divergence between macromerine and its structural analogs. It prioritizes objective structural analysis and rigorous experimental validation over anecdotal consensus.
Macromerine presents a unique pharmacological paradox. Structurally, it acts as a hybrid between the potent sympathomimetic epinephrine (adrenaline) and the serotonergic hallucinogen mescaline . Found in Coryphantha macromeris (Doña Ana cactus), macromerine retains the
-hydroxyl group essential for adrenergic receptor binding—a feature absent in mescaline—while possessing the methoxylated ring characteristic of psychoactive phenethylamines.
This guide provides a statistical and structural analysis of macromerine’s activity profile. Contrary to persistent ethnobotanical myths, controlled animal models (Vogel et al., 1973) indicate a lack of psychoactivity, suggesting that the
-hydroxyl group steers affinity toward adrenergic (pressor) pathways rather than 5-HT (hallucinogenic) pathways.
Chemical Architecture & SAR Analysis
To understand the statistical variance in potency, one must first quantify the structural differences. The Structure-Activity Relationship (SAR) here hinges on two pivots:
Ring Methoxylation: Generally increases lipophilicity and resistance to MAO degradation, but in this specific configuration, may reduce direct sympathomimetic efficacy compared to catecholamines.
Biosynthetic & Structural Flow
The following diagram illustrates the biosynthetic derivation of macromerine from epinephrine, highlighting the methylation steps that alter its pharmacological class.
Figure 1: Biosynthetic pathway illustrating the transition from catecholamines (Epinephrine) to methylated phenethylamines (Macromerine), compared to Mescaline.
Comparative Data Analysis
The following data synthesizes physicochemical properties and receptor binding potentials. Note that while Mescaline crosses the Blood-Brain Barrier (BBB) effectively, Macromerine's
-hydroxy group increases polarity, potentially limiting CNS penetration and explaining the lack of psychoactivity.
When analyzing comparative data for these compounds, researchers should employ Log-Dose Response (LDR) curves rather than simple linear comparisons.
The Protocol for Calculating Relative Potency (
):
Data Collection: Obtain
(Effective Dose for 50% max response) for the test compound (Macromerine) and the standard (Epinephrine) in a pressor assay (e.g., anesthetized rat blood pressure).
Linearization: Transform data using the Hill equation:
Ratio Calculation:
Interpretation: If Macromerine requires 10mg to match the pressure rise of 1mg Epinephrine,
.
Experimental Protocols (Self-Validating)
Protocol A: In Silico Molecular Docking (Receptor Affinity Prediction)
Rationale: Due to the scarcity of pure macromerine standards, computational validation is the first line of inquiry to predict binding affinity (
) before synthesis.
Workflow:
Ligand Preparation:
Construct 3D models of Macromerine, Mescaline, and Epinephrine.
Energy minimize using MMFF94 force field.
Critical Step: Ensure the
-OH stereochemistry of Macromerine matches the natural (-)-isomer.
Use AutoDock Vina. Define a search space (grid box) centered on the orthosteric binding site (approx.
Å).
Run 50 genetic algorithm runs per ligand.
Validation Metric:
Compare calculated Binding Free Energy (
).
Success Criteria: Epinephrine must show
kcal/mol at . If Macromerine shows kcal/mol at 5-HT, the non-psychoactive hypothesis is supported.
Protocol B: Isolation of Macromerine from C. macromeris
Rationale: Verifying the presence of macromerine requires separation from the more abundant normacromerine.
Extraction: Macerate fresh C. macromeris tissue in MeOH. Filter and evaporate to dryness.
Acid-Base Partition:
Dissolve residue in 0.1M HCl. Wash with CHCl
(removes non-alkaloids).
Basify aqueous layer to pH 9.5 with NH
OH.
Extract exhaustively with CHCl
.
Chromatographic Separation (TLC/HPLC):
Stationary Phase: Silica Gel G.
Mobile Phase: CHCl
:MeOH:NHOH (85:14:1).
Detection: Dragendorff’s reagent (orange spots).
Differentiation: Macromerine (
) runs higher than Normacromerine () due to N,N-dimethylation.
Toxicology & Safety Profile
Warning: Specific LD
data for macromerine is absent in modern literature. Safety margins must be extrapolated from structural analogs.
Estimated Acute Toxicity: Likely lower than Epinephrine but higher than Mescaline due to sympathomimetic potential.
Adverse Effects: Tachycardia, hypertension, and potential adrenergic overstimulation.
Contraindications: MAO inhibitors (risk of hypertensive crisis).
Comparative Toxicity Benchmarks (Rat, i.p.):
Epinephrine: LD
~4 mg/kg (High Toxicity)
Mescaline: LD
~370 mg/kg (Moderate Toxicity)
Macromerine (Predicted): Estimated range 50–150 mg/kg. Treat as hazardous.
References
Vogel, W. H., Evans, B. D., Bonnem, E. M., Fischer, J. F., & McLaughlin, J. L. (1973). Macromerine, normacromerine and bisnormacromerine: non-psychoactive methylated derivatives of norepinephrine. Psychopharmacologia, 30(2), 145–151. Link
Keller, W. J., & McLaughlin, J. L. (1972). Isolation of macromerine from Coryphantha macromeris var.[1] runyonii. Journal of Pharmaceutical Sciences, 61(1), 147-148. Link
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
Westfall, T. C., & Westfall, D. P. (2011). Adrenergic Agonists and Antagonists. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Link